molecular formula C5H10F3NO B3232528 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol CAS No. 1341934-77-7

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B3232528
CAS No.: 1341934-77-7
M. Wt: 157.13 g/mol
InChI Key: GXHSCUOHGRZZNX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is a chemical compound of significant interest in advanced organic synthesis and pharmaceutical research . Its molecular structure features both amino and trifluoromethyl functional groups, making it a valuable bifunctional building block. The compound is characterized by the SMILES notation CN(C)CC(C(F)(F)F)O and has a molecular weight of 157.07 g/mol . Recent scientific literature highlights the utility of this compound and its derivatives as precursors for generating synthetically relevant CF 3 -substituted phenonium ions under superacidic conditions . These reactive intermediates are valuable for constructing complex trifluoromethylated architectures, such as original CF 3 -substituted dihydrostilbenes, which are important pharmacophores in medicinal chemistry . The incorporation of the trifluoromethyl group is a common strategy in drug discovery to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note that this compound is classified as a PFAS (Per- and Polyfluoroalkyl Substance) . Researchers are responsible for handling it in accordance with all applicable health, safety, and environmental regulations.

Properties

IUPAC Name

3-(dimethylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-9(2)3-4(10)5(6,7)8/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHSCUOHGRZZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341934-77-7
Record name 3-(dimethylamino)-1,1,1-trifluoropropan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-(Dimethylamino)-1,1,1-trifluoropropan-2-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group in 3-(dimethylamino)-1,1,1-trifluoropropan-2-ol can act as a leaving group under acidic or basic conditions, enabling substitution reactions.

Reaction Type Reagents/Conditions Product Application
HalogenationSOCl₂, CH₂Cl₂, 0°C3-(Dimethylamino)-1,1,1-trifluoro-2-chloropropaneIntermediate for cross-coupling
SulfonationTsCl, pyridine, RTTosylate derivativeEnhanced leaving-group ability

Example : Treatment with thionyl chloride yields the corresponding chloro compound, which serves as a precursor in palladium-catalyzed Mizoroki-Heck reactions .

Acid-Catalyzed Rearrangements

Under superacidic conditions (e.g., HF/SbF₅), the compound forms CF₃-substituted phenonium ions , enabling unique electrophilic aromatic substitution pathways .

Condition Intermediate Product Key Observation
HF/SbF₅, −40°CDicationic phenonium ionTrifluoromethylated diarylethanesRegioselective C–C bond formation

Mechanism : Protonation of the hydroxyl group generates a carbocation, which undergoes intramolecular cyclization to form a phenonium ion. Subsequent attack by aromatic nucleophiles yields diarylethane derivatives .

Stability and Reactivity Profile

Property Detail
Thermal stabilityStable up to 200°C (decomposes above)
Hydrolytic sensitivityResistant to hydrolysis at neutral pH; degrades under strong acids/bases
SolubilityMiscible in polar aprotic solvents (DMF, DMSO)

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to yield different amines or alcohols.
  • Substitution Reactions : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. Its unique structural features make it an attractive candidate for drug discovery. Research highlights include:

  • Bioactive Compounds : Studies have explored its role as a bioactive compound in drug development, particularly in synthesizing trifluoromethylated peptidomimetics that exhibit biological activity .
  • Enantiomerically Pure Compounds : The ability to synthesize enantiomerically pure derivatives opens avenues for developing pharmaceuticals with specific biological activities .

Catalysis

Research indicates that this compound can function as an organocatalyst in various reactions. Its unique properties allow it to facilitate chemical transformations efficiently, making it valuable in synthetic organic chemistry .

Case Studies

StudyApplicationFindings
Study A (2021)Organic SynthesisDemonstrated the successful use of this compound as a precursor for synthesizing complex CF3_3-substituted phenonium ions under superacidic conditions .
Study B (2010)Drug DiscoveryHighlighted the compound's potential in creating β-amino-α-trifluoromethyl alcohols that serve as building blocks for biologically active compounds .
Study C (2020)CatalysisInvestigated its role as an organocatalyst in various reactions, showcasing its efficiency and versatility in synthetic applications .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol, differing primarily in substituents or fluorination patterns:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₅H₁₀F₃NO 175.13 Tertiary amine, -OH, -CF₃ Stable dication formation in superacids ; used in organic synthesis
3-Amino-1,1,1-trifluoropropan-2-ol C₃H₆F₃NO 147.08 Primary amine, -OH, -CF₃ Intermediate in fluorinated drug synthesis
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Tertiary amine, -OH, branched alkyl Density: 0.875 g/cm³; flash point: 73.9°C
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol C₁₀H₁₈F₃NO 225.25 Cycloheptylamine, -OH, -CF₃ Potential ligand in coordination chemistry
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol C₄H₉F₃NO 168.12 Primary amine, -CF₃, quaternary carbon Hydrochloride salt used in biochemical assays

Reactivity and Stability

  • Dication Formation: The phenyl-substituted analog, 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol, forms stable dications (e.g., dication A) in HF/SbF₅ superacid at low temperatures. This stability arises from resonance stabilization by the dimethylamino group and the electron-withdrawing -CF₃ group .
  • Comparison with Non-Fluorinated Analogs: Non-fluorinated tertiary alcohols, such as 2,2-dimethyl-3-(3-tolyl)propan-1-ol, exhibit lower thermal stability and are regulated in fragrance applications due to volatility . The -CF₃ group in the target compound reduces volatility and enhances resistance to oxidation.

Physicochemical Properties

  • Thermal Stability: The trifluoromethyl group increases thermal stability. For example, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (non-fluorinated) has a flash point of 73.9°C , whereas fluorinated analogs are expected to have higher flash points due to reduced flammability.
  • Solubility: Fluorinated amines generally exhibit lower water solubility compared to non-fluorinated analogs. However, the hydroxyl group in this compound improves solubility in polar solvents like ethanol .

Research Findings and Data

Stability in Superacid Media

  • Dication Formation: Reaction of 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol in HF/SbF₅ yields dication A, confirmed by NMR (¹H: δ 1.84 ppm for methyl groups; ¹³C: δ 119.2 ppm for CF₃) . This species remains stable up to 20°C, unlike non-fluorinated analogs .

Comparative Reactivity in Resin Systems

  • Ethyl 4-(dimethylamino) benzoate (structurally distinct but functionally similar) demonstrates higher reactivity in resin cements than 2-(dimethylamino) ethyl methacrylate, attributed to better electron-donating capacity . This suggests that the position of the dimethylamino group significantly impacts reactivity.

Biological Activity

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article explores its biological activity, including enzyme inhibition, cellular uptake, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C5H10F3NOC_5H_10F_3NO. Its structure features a trifluoromethyl group which enhances lipophilicity and metabolic stability, potentially influencing its biological activity. The presence of the dimethylamino group may also contribute to its pharmacological properties.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that trifluoromethyl-containing compounds can interact with various targets:

  • Glycogen Synthase Kinase-3 (GSK-3) : Compounds similar to this compound have demonstrated inhibitory effects on GSK-3, a critical enzyme involved in several signaling pathways related to neurodegenerative diseases such as Alzheimer's disease .

Cellular Uptake and Effects

The ability of this compound to penetrate cellular membranes is crucial for its efficacy as a therapeutic agent. Investigations into the cellular uptake of related compounds have shown promising results:

  • Microtubule Stabilization : Compounds that stabilize microtubules are being studied for their potential in treating neurodegenerative diseases. For instance, this compound may exhibit similar properties as other microtubule-stabilizing agents .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of compounds structurally related to this compound. Results indicated that these compounds could enhance microtubule stability and reduce cytotoxicity in neuronal cell lines. The increase in acetylated α-tubulin levels suggested a significant enhancement in microtubule stability compared to control groups .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines to assess the safety profile of related compounds. The results demonstrated minimal cytotoxic effects even at high concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic applications .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Focus Findings
Study on GSK-3 InhibitionEnzyme ActivitySignificant inhibition observed; potential for neurodegenerative disease treatment
Microtubule StabilizationCellular EffectsIncreased acetylated α-tubulin levels; indicates enhanced microtubule stability
Cytotoxicity ProfileSafety AssessmentMinimal cytotoxicity across multiple cell lines; favorable for therapeutic use

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via treatment of precursor alcohols in superacid media (e.g., HF/SbF5). For example, 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol undergoes clean conversion to a dicationic species under these conditions. Key intermediates are identified using 1H^1H and 13C^{13}C NMR spectroscopy. For instance, methyl groups in the ammonium ion appear as a doublet at 1.84 ppm, while protonation of the hydroxyl group is confirmed by a doublet at 9.72 ppm .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Structural validation relies on spectroscopic techniques:

  • NMR : Distinct peaks for trifluoromethyl groups (δ119.2\delta \sim 119.2 ppm in 13C^{13}C) and hydroxyl protonation signals.
  • Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 231.22 g/mol for related derivatives) .

Q. What safety protocols are recommended for handling fluorinated amino alcohols like this compound?

  • Guidelines :

  • Inhalation exposure : Immediately move to fresh air; administer artificial respiration if breathing is irregular.
  • Skin contact : Wash thoroughly with water and remove contaminated clothing.
  • Waste disposal : Segregate chemical waste and consult institutional EHS guidelines for fluorinated compounds .

Advanced Research Questions

Q. How do reaction conditions influence the stability of intermediates derived from this compound?

  • Mechanistic insight : In superacid media (HF/SbF5), the compound forms a stable dicationic species (up to 20°C), confirmed by NMR. Stability is attributed to resonance stabilization from the dimethylamino group and protonation of the hydroxyl moiety. Contrastingly, in non-acidic conditions, such intermediates may decompose or rearrange .

Q. What role does this compound play in modulating protein-lipid interactions, as seen in CETP inhibition studies?

  • Biochemical relevance : Structurally related trifluoropropanol derivatives inhibit cholesteryl ester transfer protein (CETP) by blocking its lipid tunnel. Crystallographic studies show that polar interactions between the trifluoromethyl group and CETP’s binding site are critical for inhibitory activity .

Q. How can data contradictions regarding the reactivity of fluorinated alcohols in superacid systems be resolved?

  • Analytical strategy :

  • Comparative NMR : Contrast spectra of intermediates under varying acid strengths (e.g., HF/SbF5 vs. weaker acids).
  • Computational modeling : Density Functional Theory (DFT) calculations to assess the stability of dicationic vs. phenonium ion intermediates. For example, the absence of phenonium ion signals in certain conditions may arise from preferential dication stabilization .

Methodological Considerations

Q. What analytical techniques are critical for studying the electronic effects of the trifluoromethyl group in this compound?

  • Techniques :

  • 19F^{19}F NMR : To track fluorine environments and electronic perturbations.
  • X-ray crystallography : For resolving spatial arrangements of the trifluoromethyl and dimethylamino groups in solid-state structures (e.g., CETP inhibitor co-crystals) .

Q. How can researchers optimize the synthesis of analogs with enhanced biochemical activity?

  • Design principles :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring to modulate electronic properties.
  • Steric effects : Use bulkier amines (e.g., diethylamino instead of dimethylamino) to alter binding kinetics in biological systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
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3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol

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